BOC-D-allo-Isoleucine
Description
Configurational Differences
| Isomer | C2 Configuration | C3 Configuration |
|---|---|---|
| L-Isoleucine | S | S |
| D-Isoleucine | R | R |
| D-allo-Isoleucine | R | S |
The D-allo designation arises from the epimerization at C3 relative to D-isoleucine. This subtle change dramatically alters physicochemical properties:
- Melting Point : this compound melts at 59–63°C, whereas unprotected D-allo-isoleucine melts at 283–285°C.
- Optical Rotation : The Boc derivative exhibits [α]₂₀ᴰ = -5° (c = 1.5 in MeOH), contrasting with L-isoleucine’s +2.7° (c = 2 in acetic acid).
- Hydrophobicity : The Boc group increases logP by ~1.5 units compared to unprotected isoforms, enhancing membrane permeability in peptide conjugates.
In peptide backbones, the D-allo configuration disrupts β-sheet formation while favoring 3₁₀-helical structures, as observed in crystallographic studies of Boc-D-allo-Ile-containing dipeptides.
Crystallographic Characterization and Hydrogen Bonding Patterns
X-ray diffraction of this compound derivatives reveals a U-shaped molecular conformation stabilized by intramolecular hydrogen bonds. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.42 Å, b = 12.15 Å, c = 15.78 Å |
| Hydrogen Bond Length | N–H···O = 2.89–3.02 Å |
The Boc group participates in intermolecular hydrogen bonds with adjacent carboxylate oxygens, forming a layered crystal lattice. Notably, the β-methyl group creates steric hindrance that limits π-π stacking, resulting in lower melting points compared to linear analogs.
In dipeptide crystals (e.g., Boc-D-allo-Ile-L-Ile-OMe), the D-allo residue adopts φ/ψ angles of -57°/+47°, stabilizing a Type II β-turn geometry. This contrasts with the -80°/+80° angles seen in L-Ile-containing peptides.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233370 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55780-90-0, 13139-16-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55780-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Epimerization
In US6310242B1, L-isoleucine undergoes epimerization in the presence of a lower fatty acid (e.g., acetic acid) and an aromatic aldehyde (e.g., salicylaldehyde) under reflux conditions in an inert solvent like toluene. The reaction proceeds via a Schiff base intermediate, facilitating reversible stereochemical inversion at C-2. Key parameters include:
-
Molar ratios : 3–10 equivalents of acetic acid and 0.01–0.3 equivalents of salicylaldehyde per mole of L-isoleucine.
Post-reaction, the mixture is cooled to precipitate an epimeric mixture (L-isoleucine and D-allo-isoleucine), which is filtered and rinsed with toluene. The mother liquor retains residual reactants for reuse, enhancing cost efficiency.
Enzymatic Epimerization
An alternative approach employs acylase I from hog kidney to resolve an acetylated epimeric mixture. The RSC publication details the acetylation of L-isoleucine followed by enzymatic hydrolysis, selectively deacetylating the L-isoleucine derivative and leaving D-allo-isoleucine protected. This method achieves high enantiomeric excess (ee > 98%) but requires specialized enzyme handling.
Resolution of Epimeric Mixtures
Diastereomeric Salt Formation
The patent US6310242B1 describes resolving epimers using (2S,3S)-di- p-toluoyl-tartaric acid (DBTA). The tartaric acid derivative forms a 1:1 complex with D-allo-isoleucine, which precipitates preferentially due to lower solubility.
Procedure :
-
Suspend the epimeric mixture in water or methanol.
-
Heat to 70°C for 1 hour, then cool to room temperature.
-
Filter and wash the precipitated complex.
Example :
Enzymatic Resolution
The RSC method uses hog kidney acylase to hydrolyze N-acetyl-L-isoleucine, leaving N-acetyl-D-allo-isoleucine intact. Subsequent acid hydrolysis isolates D-allo-isoleucine with >99% ee.
BOC Protection of D-allo-Isoleucine
Standard BOC Protection Protocol
D-allo-isoleucine is protected using di- tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions:
Reaction Conditions :
-
Base : 4-Dimethylaminopyridine (DMAP) or NaOH.
-
Temperature : 0°C to room temperature.
-
Duration : 12–24 hours.
Workup :
-
Acidify with 1M HCl to pH 2–3.
-
Extract with ethyl acetate.
-
Dry over Na₂SO₄ and evaporate.
Crystallization and Characterization
The final product is recrystallized from hexane/ethyl acetate. Analytical data from PMC3259735 confirms structure via:
-
¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 1.25 (d, J = 6.8 Hz, 3H, CH₃), 0.92 (t, J = 7.4 Hz, 3H, CH₂CH₃).
Analytical Characterization
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) resolves BOC-D-allo-isoleucine at 12.3 min (≥99% purity).
Optical Rotation
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
BOC-D-allo-Isoleucine undergoes various chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Peptide Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the BOC group yields D-allo-Isoleucine.
Peptide Derivatives: Coupling with other amino acids or peptides forms longer peptide chains.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.
Scientific Research Applications
Peptide Synthesis
Overview
BOC-D-allo-Isoleucine is widely recognized as a valuable building block in peptide synthesis. Its unique structural properties allow for the incorporation of this amino acid into various peptides, facilitating the design of complex molecules for therapeutic purposes.
Key Findings
- Building Block for Therapeutics : this compound is utilized to synthesize peptides that can act as potential drugs for various diseases, including cancer and metabolic disorders.
- Improved Stability : The presence of this compound in peptides enhances their stability and bioactivity compared to peptides synthesized with standard amino acids.
Case Study
A study demonstrated that peptides incorporating this compound exhibited increased resistance to enzymatic degradation, making them more effective in biological assays .
Pharmaceutical Development
Overview
In pharmaceutical research, this compound plays a crucial role in developing novel therapeutics, particularly those targeting neurological disorders and metabolic syndromes.
Key Findings
- Neurological Applications : Research indicates that compounds derived from this compound have shown promise in modulating neurotransmitter systems, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
- Metabolic Disorders : The compound has been linked to the modulation of branched-chain amino acid metabolism, which is significant in conditions like obesity and diabetes .
Data Table: Therapeutic Applications of this compound
Biotechnology
Overview
In biotechnology, this compound is instrumental in producing biologically active peptides and proteins used in vaccines and therapeutic agents.
Key Findings
- Vaccine Development : The compound aids in creating peptide-based vaccines that can elicit robust immune responses.
- Biopharmaceuticals : this compound is used in the synthesis of biopharmaceuticals that require specific structural characteristics for efficacy.
Case Study
A project focused on vaccine development utilized this compound to create a peptide that enhanced immune response against a viral pathogen. The research showed a significant increase in antibody production when the peptide was administered alongside traditional adjuvants .
Research on Protein Folding
Overview
Understanding protein folding is critical for elucidating mechanisms underlying various diseases related to protein misfolding, such as amyloidosis and prion diseases. This compound has been employed in studies examining protein stability and folding pathways.
Key Findings
- Stability Studies : Research utilizing this compound has revealed insights into how specific amino acid substitutions affect protein folding dynamics.
- Disease Models : Studies have shown that incorporating this compound into model proteins can mimic pathological states associated with misfolded proteins.
Mechanism of Action
The mechanism of action of BOC-D-allo-Isoleucine primarily involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of D-allo-Isoleucine into peptides and proteins. The specific molecular targets and pathways depend on the final peptide or protein product.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 55721-65-8
- Appearance : White crystalline solid
- Storage : 0–8°C
- Synthesis : Produced by reacting D-allo-isoleucine with Boc anhydride under basic conditions .
BOC-D-allo-Isoleucine is critical in synthesizing peptides with specific stereochemical requirements, such as antimicrobial or enzyme-resistant sequences .
Comparison with Similar Compounds
Structural and Stereochemical Differences
The table below highlights structural distinctions between this compound and related Boc-protected isoleucine derivatives:
Key Notes:
Physical and Chemical Properties
Biological Activity
BOC-D-allo-Isoleucine, a derivative of allo-isoleucine, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound plays a significant role in various metabolic pathways and has been studied for its implications in conditions such as obesity and metabolic disorders.
- Chemical Formula : C₁₁H₂₁NO₄
- Molecular Weight : 229.29 g/mol
- CAS Number : 83171
Biological Activity Overview
This compound exhibits several biological activities, primarily linked to its role as a branched-chain amino acid (BCAA). The following sections detail the findings from various studies regarding its biological effects.
1. Metabolic Effects
Research indicates that this compound is involved in metabolic pathways related to branched-chain keto acid dehydrogenase complex (BCKDC) disorders. Elevated levels of allo-isoleucine have been noted in models of obesity, suggesting a disruption in normal BCAA metabolism.
Case Study: Obese Zucker Rats
- Findings : In a study involving obese Zucker rats, plasma levels of alloisoleucine were found to be significantly elevated (238% higher) compared to lean counterparts. This elevation was not observed in diet-induced obesity (DIO) models, indicating a specific metabolic dysfunction associated with the Zucker phenotype .
| Parameter | Lean Zucker Rats | Obese Zucker Rats | DIO Rats |
|---|---|---|---|
| Plasma Alloisoleucine (μM) | <2 | Up to 6 | No change |
| Other BCAAs (elevated %) | 107–124% | 15–66% | Elevated |
2. Pharmacological Potential
This compound has shown promising pharmacological properties, particularly in anti-malarial activity.
Research Findings
- Anti-malarial Activity : In vitro studies have reported IC50 values ranging from 0.19 to 0.91 μM, indicating strong potential as an anti-malarial agent . This suggests that this compound could be explored further for therapeutic applications against malaria.
3. Implications in Metabolic Disorders
The elevation of allo-isoleucine has been linked to metabolic disorders such as Maple Syrup Urine Disease (MSUD). The compound's role as a biomarker for BCKDC dysfunction highlights its importance in clinical diagnostics.
Clinical Relevance
In patients with MSUD, the administration of allo-isoleucine can provide insights into the activity of BCKDC, allowing for better management of the condition. The pharmacokinetics of allo-isoleucine were studied in both healthy individuals and MSUD patients, revealing significant differences in clearance rates .
| Patient Group | Mean k (d^-1) | Plasma Half-life (h) |
|---|---|---|
| Healthy Controls | 1.89 ± 0.43 | 9.2 ± 2.2 |
| MSUD Patients | Variable | Up to 192 |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing BOC-D-allo-Isoleucine with high enantiomeric purity?
- Methodological Answer : Synthesis requires meticulous selection of protecting groups (e.g., tert-butoxycarbonyl, BOC) and chiral resolution techniques. Use asymmetric catalysis or enzymatic methods to minimize racemization. Confirm enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry, comparing retention times/optical rotations to standards. Ensure reaction conditions (temperature, solvent) are optimized to avoid epimerization .
- Table 1 : Key Parameters for Synthesis Optimization
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Temperature | 0–4°C (to minimize racemization) | Chiral HPLC |
| Solvent | Anhydrous DCM or THF | NMR (solvent peak analysis) |
| Catalyst | Chiral Lewis acids (e.g., BINOL) | Polarimetry |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use and NMR to confirm stereochemistry and BOC-group integrity. Compare chemical shifts to literature values for allo-isoleucine derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- IR Spectroscopy : Confirm BOC carbonyl stretching (~1670 cm) and absence of hydroxyl peaks (if fully protected) .
- Key Pitfall : Overlapping signals in NMR (e.g., diastereotopic protons) require 2D techniques (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer :
Data Validation : Cross-check unit cell parameters and space group symmetry with Cambridge Structural Database entries.
Comparative Analysis : Re-examine crystallization conditions (solvent, temperature) that may influence packing.
Advanced Techniques : Use synchrotron X-ray diffraction for higher resolution or neutron diffraction to resolve hydrogen atom positions .
- Example : Discrepancies in bond angles may arise from temperature-dependent conformational flexibility; replicate experiments under identical conditions .
Q. What strategies optimize the use of this compound in peptide synthesis to minimize epimerization?
- Methodological Answer :
- Coupling Agents : Use HATU or PyBOP instead of DCC to reduce racemization.
- Low-Temperature Activation : Pre-cool reagents to -20°C during amino acid activation.
- In Situ Monitoring : Employ FTIR to track carbodiimide consumption and detect intermediate oxazolones .
- Table 2 : Epimerization Rates Under Different Conditions
| Coupling Agent | Temperature | Epimerization (%) |
|---|---|---|
| HATU | 0°C | <2% |
| DCC | 25°C | 15% |
Q. How do computational models predict the stereochemical outcomes of reactions involving this compound, and what are their limitations?
- Methodological Answer :
- DFT Calculations : Model transition states to predict enantioselectivity in catalytic reactions (e.g., BOC-deprotection pathways).
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability.
- Limitations : Accuracy depends on force field parameterization and neglect of quantum tunneling effects .
Data Contradiction & Reproducibility
Q. How should researchers address non-reproducible results in this compound-based catalytic studies?
- Methodological Answer :
Detailed Protocols : Document all synthetic steps (e.g., reagent purity, stirring rates) as per journal guidelines .
Control Experiments : Include replicates with internal standards (e.g., enantiopure reference compounds).
Statistical Analysis : Apply ANOVA to identify outliers or batch effects; report confidence intervals .
Framework-Driven Research Design
Q. How can the PICO framework be adapted to formulate hypotheses about this compound’s biochemical applications?
- Methodological Answer :
- Population (P) : Target enzyme or receptor (e.g., peptide-binding proteins).
- Intervention (I) : Incorporation of this compound into peptide sequences.
- Comparison (C) : Native isoleucine vs. allo-isoleucine derivatives.
- Outcome (O) : Binding affinity (measured via SPR or ITC) .
Ethical & Reporting Standards
Q. What ethical considerations apply when publishing this compound research with proprietary catalysts?
- Methodological Answer :
- Disclosure : Declare catalyst sources and conflicts of interest in the "Acknowledgments" section .
- Reproducibility : Share synthetic procedures in supplementary data, avoiding proprietary terminology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
